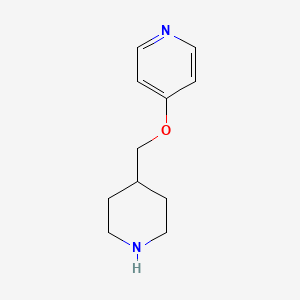
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is a chemical compound with the molecular formula C20H12Cl2O2 and a molecular weight of 355.21 g/mol . It is characterized by the presence of two chlorine atoms and two phenylmethanone groups attached to a 1,4-phenylene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) typically involves the reaction of 2,5-dichlorobenzoyl chloride with benzene in the presence of a catalyst . The reaction conditions often include the use of anhydrous aluminum chloride (AlCl3) as a catalyst and a solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone)
- (2,5-Dichloro-1,4-phenylene)bis(phenylmethanol)
- (2,5-Dichloro-1,4-phenylene)bis(phenylmethane)
Uniqueness
(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is unique due to its specific substitution pattern and the presence of two phenylmethanone groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H12Cl2O2 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
(4-benzoyl-2,5-dichlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C20H12Cl2O2/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H |
InChI Key |
GCOKWFSUHBLOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)C(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)


![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)










